5-(3,4-Dichlorobenzyl)thiazole-2-thiol
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Overview
Description
5-(3,4-Dichlorobenzyl)thiazole-2-thiol is a versatile small molecule scaffold with the chemical formula C₁₀H₇Cl₂NS₂ and a molecular weight of 276.2 g/mol . This compound is part of the thiazole family, which is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 5-(3,4-Dichlorobenzyl)thiazole-2-thiol typically involves the reaction of 3,4-dichlorobenzyl chloride with thiazole-2-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
5-(3,4-Dichlorobenzyl)thiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
5-(3,4-Dichlorobenzyl)thiazole-2-thiol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3,4-Dichlorobenzyl)thiazole-2-thiol involves its interaction with various molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes in microorganisms, contributing to its antibacterial and antifungal effects .
Comparison with Similar Compounds
5-(3,4-Dichlorobenzyl)thiazole-2-thiol can be compared with other thiazole derivatives such as:
2-Amino-4-(3,4-dichlorophenyl)thiazole: Similar in structure but with an amino group at the 2-position, this compound also exhibits significant biological activity.
4-Methyl-2-(3,4-dichlorophenyl)thiazole: This derivative has a methyl group at the 4-position and is known for its potent antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-[(3,4-dichlorophenyl)methyl]-3H-1,3-thiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NS2/c11-8-2-1-6(4-9(8)12)3-7-5-13-10(14)15-7/h1-2,4-5H,3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQJWAFIPMNQAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CNC(=S)S2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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